Ridostin
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Overview
Description
The compound Ridostin is a complex oligonucleotide, composed of repeating units of ribonucleotides: guanosine, uridine, adenosine, and cytidine. This compound is significant in various biochemical and molecular biology applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ridostin typically involves solid-phase synthesis techniques. This method allows for the sequential addition of ribonucleotides to a growing chain, ensuring precise control over the sequence and length of the oligonucleotide. The process involves:
Activation of Ribonucleotides: Each ribonucleotide is chemically activated to facilitate its attachment to the growing chain.
Coupling Reaction: The activated ribonucleotide is coupled to the 5’-hydroxyl group of the preceding nucleotide.
Deprotection: Protective groups are removed to expose reactive sites for subsequent coupling reactions.
Cleavage and Purification: The completed oligonucleotide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated synthesizers are employed to streamline the process, ensuring high yield and purity. Quality control measures, such as mass spectrometry and HPLC, are implemented to verify the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the guanosine and adenosine residues.
Reduction: Reduction reactions can occur at the uridine and cytidine residues.
Substitution: Nucleophilic substitution reactions can modify the ribonucleotide bases, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Nucleophiles: Ammonia, hydroxylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanosine can produce 8-oxoguanosine, while reduction of cytidine can yield dihydrouridine.
Scientific Research Applications
Chemistry
In chemistry, Ridostin is used as a model compound to study the properties and behavior of oligonucleotides. It serves as a reference for developing new synthetic methods and understanding nucleotide interactions.
Biology
In biological research, this compound is employed in studies of RNA structure and function. It is used to investigate the mechanisms of RNA folding, hybridization, and interactions with proteins.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used in the development of RNA-based drugs and as a tool for gene silencing and regulation.
Industry
In the industrial sector, this compound is utilized in the production of diagnostic assays and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of Ridostin involves its interaction with specific molecular targets, such as RNA-binding proteins and enzymes. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various cellular processes. The pathways involved include RNA interference, gene regulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
rGuo-P-rCyd-P-rAdo-P-rUrd: A shorter oligonucleotide with similar properties but reduced complexity.
rAdo-P-rUrd-P-rCyd-P-rGuo: Another oligonucleotide with a different sequence, affecting its interactions and stability.
Uniqueness
The uniqueness of Ridostin lies in its specific sequence and length, which confer distinct biochemical properties. Its ability to form stable secondary structures and interact with a wide range of molecular targets makes it a valuable tool in research and therapeutic applications.
Properties
CAS No. |
112279-02-4 |
---|---|
Molecular Formula |
C76H97N30O55P7 |
Molecular Weight |
2527.583 |
IUPAC Name |
[3-[[3-[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C38H49N15O29P4.C38H48N15O26P3/c39-16-1-3-50(37(61)46-16)33-22(57)25(13(77-33)6-72-83(63,64)65)80-85(68,69)75-8-15-27(24(59)35(79-15)52-10-44-18-28(40)42-9-43-29(18)52)82-86(70,71)74-7-14-26(23(58)34(78-14)51-4-2-17(54)47-38(51)62)81-84(66,67)73-5-12-20(55)21(56)32(76-12)53-11-45-19-30(53)48-36(41)49-31(19)60;39-16-1-3-50(37(62)46-16)32-21(57)20(56)13(74-32)6-70-80(64,65)79-27-15(76-34(24(27)60)52-10-44-18-28(40)42-9-43-29(18)52)8-72-82(68,69)78-26-14(75-33(23(26)59)51-4-2-17(55)47-38(51)63)7-71-81(66,67)77-25-12(5-54)73-35(22(25)58)53-11-45-19-30(53)48-36(41)49-31(19)61/h1-4,9-15,20-27,32-35,55-59H,5-8H2,(H,66,67)(H,68,69)(H,70,71)(H2,39,46,61)(H2,40,42,43)(H,47,54,62)(H2,63,64,65)(H3,41,48,49,60);1-4,9-15,20-27,32-35,54,56-60H,5-8H2,(H,64,65)(H,66,67)(H,68,69)(H2,39,46,62)(H2,40,42,43)(H,47,55,63)(H3,41,48,49,61) |
InChI Key |
OIMSZUDJRCJRFX-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=CN=C5N)COP(=O)(O)OC6C(OC(C6O)N7C=CC(=O)NC7=O)COP(=O)(O)OC8C(OC(C8O)N9C=NC1=C9NC(=NC1=O)N)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OCC8C(C(C(O8)N9C=NC1=C9NC(=NC1=O)N)O)O)O |
Synonyms |
ridostin |
Origin of Product |
United States |
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